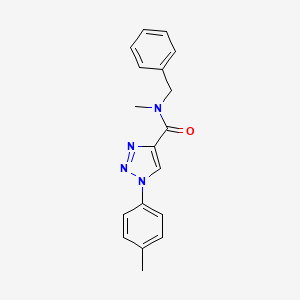
N-benzyl-N-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of benzylamine, which is an organic compound with the formula C6H5CH2NH2 . It also seems to contain a triazole group, which is a class of five-membered ring compounds containing three nitrogen atoms.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of benzylamine derivatives include a strong, unpleasant odor, and they are usually soluble in water .Scientific Research Applications
Synthesis and Anticancer Activity
The synthesis of N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]carboxamides has been reported, with an evaluation of their antiproliferative activity against human cancer cell lines. Some derivatives exhibited activities comparable to cisplatin, particularly showing high cytostatic action against A2780 cells. The substitution pattern on the benzyl group significantly influenced cell growth-inhibitory properties, highlighting the importance of structural modification in enhancing anticancer activity (Szabó et al., 2016).
Chemical Synthesis and Characterization
The compound's chemical behavior has been investigated through the synthesis of new 4-(benzotriazol-1-yl)-1,2,3-triazole derivatives. This research demonstrates the compound's versatility in chemical synthesis, providing insights into its structure and reactivity through common reactions (Biagi et al., 1996).
Ester Cleavage and Catalytic Properties
Hydroxybenzotriazole derivatives, including those with long alkyl chains and carboxylate side chains, have been synthesized to explore their catalytic properties in ester cleavage. These compounds demonstrated significant rate enhancements in hydrolysis reactions, indicating their potential as catalysts in organic synthesis (Bhattacharya & Kumar, 2005).
Diuretic Activity
A study on biphenyl benzothiazole-2-carboxamide derivatives revealed their potential as diuretics. Among the series, a specific compound was identified as a promising candidate, highlighting the therapeutic applications of structurally related compounds (Yar & Ansari, 2009).
Antiviral Activity
Novel benzamide-based 5-aminopyrazoles and their fused heterocycles have been synthesized, showing remarkable activity against avian influenza virus. This research underscores the potential of such compounds in developing new antiviral drugs (Hebishy et al., 2020).
Safety and Hazards
properties
IUPAC Name |
N-benzyl-N-methyl-1-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-14-8-10-16(11-9-14)22-13-17(19-20-22)18(23)21(2)12-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUZFWBZXLIOIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

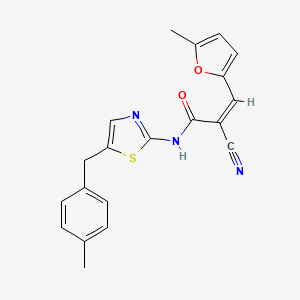
![N-(5-chloro-2-methoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2724112.png)
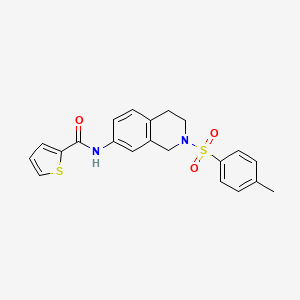
![N-(5-((4-methoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2724116.png)
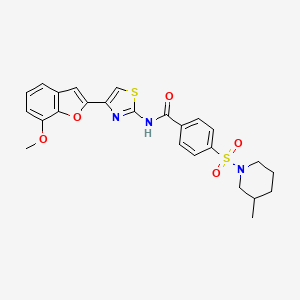
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2724119.png)

![N-allyl-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2724124.png)
![1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-[(4-chlorophenyl)sulfanyl]-1-ethanone](/img/structure/B2724125.png)
![3-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2724127.png)
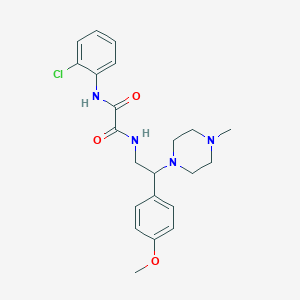


![3-(4-Methyl-1,3-thiazol-2-yl)phenyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2724133.png)